

BMS-986121: A Technical Guide to its Selectivity Profile and Off-Target Effects

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Compound of Interest

Compound Name: BMS-986121

Cat. No.: B10854703

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of **BMS-986121**, a positive allosteric modulator (PAM) of the μ -opioid receptor (MOR). The document focuses on its selectivity, on-target effects, and the current understanding of its off-target interactions, based on publicly available data.

Executive Summary

BMS-986121 is a novel chemical entity that enhances the activity of the μ -opioid receptor in the presence of endogenous or exogenous orthosteric agonists.^{[1][2]} Its primary mechanism involves binding to an allosteric site on the receptor, which increases the potency and, in some cases, the efficacy of agonists like endomorphin-I, DAMGO, morphine, and leu-enkephalin.^{[1][3][4]} This modulation of the μ -opioid receptor suggests potential therapeutic applications in pain management with a potentially improved side-effect profile compared to traditional opioids.^{[1][3]}

The selectivity of **BMS-986121** has been characterized within the opioid receptor family, showing a preference for the μ -opioid receptor over the δ -opioid receptor.^[1] However, a comprehensive public profile of its effects on a broader range of biological targets, such as a full kinome scan or a wide panel of G-protein coupled receptors (GPCRs), is not available in the current literature. Such broad screening is a critical step in preclinical safety assessment to identify potential off-target liabilities that could lead to adverse drug reactions.

This guide synthesizes the available quantitative data on **BMS-986121**'s activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflows.

Quantitative Pharmacology

The on-target activity of **BMS-986121** has been quantified in several key functional assays. The following tables summarize the available data from the primary literature, primarily from Burford et al., 2013.[\[3\]](#)[\[4\]](#)

Table 1: Potentiation of Orthosteric Agonist-Induced β -Arrestin Recruitment by **BMS-986121**

Orthosteric Agonist	Assay System	BMS-986121 Concentration	EC50 of Agonist (nM)	Fold Shift in Agonist Potency
Endomorphin-I	U2OS-OPRM1 cells	Vehicle	-	1
Endomorphin-I	U2OS-OPRM1 cells	10 μ M	-	9-fold (maximal)

Data synthesized from Burford et al., 2013.[\[3\]](#)[\[5\]](#)

Table 2: Potentiation of Orthosteric Agonist-Induced Inhibition of cAMP Accumulation by **BMS-986121**

Orthosteric Agonist	Assay System	BMS-986121 Concentration	EC50 of Agonist (nM)	Fold Shift in Agonist Potency
Endomorphin-I	CHO- μ cells	100 μ M	-	4-fold
Morphine	CHO- μ cells	100 μ M	-	5-fold
Leu-enkephalin	CHO- μ cells	100 μ M	-	6-fold
DAMGO	C6 μ cell membranes ([³⁵ S]GTP γ S)	10 μ M	57	4-fold

Data synthesized from Burford et al., 2013.[\[1\]](#)[\[4\]](#)

Table 3: Intrinsic Activity and Potentiation EC50 of **BMS-986121**

Assay	Metric	Value (μ M)	95% Confidence Interval
β -Arrestin Recruitment (PAM-detection mode with endomorphin-I)	EC50	1.0	0.7 - 1.6
Inhibition of cAMP Accumulation (PAM-detection mode with endomorphin-I)	EC50	3.1	2.0 - 4.8
Inhibition of cAMP Accumulation (Agonist-detection mode)	EC50 (low-efficacy agonist)	13	4 - 51

Data synthesized from Burford et al., 2013.[\[3\]](#)[\[4\]](#)

Selectivity and Off-Target Profile

Selectivity within the Opioid Receptor Family

BMS-986121 was identified as a μ -opioid receptor-selective PAM.^[1] In the initial high-throughput screening, it demonstrated activity at the μ -opioid receptor but not at the δ -opioid receptor when tested in the presence of the respective selective agonist (endomorphin-I for μ , and leu-enkephalin for δ).^[1] This indicates a significant degree of selectivity within the opioid receptor family, which is a desirable characteristic for minimizing off-target effects mediated by other opioid receptors.

Broader Off-Target Screening

A comprehensive assessment of a drug candidate's safety and selectivity involves screening against a wide array of molecular targets. This is often performed using standardized panels, such as:

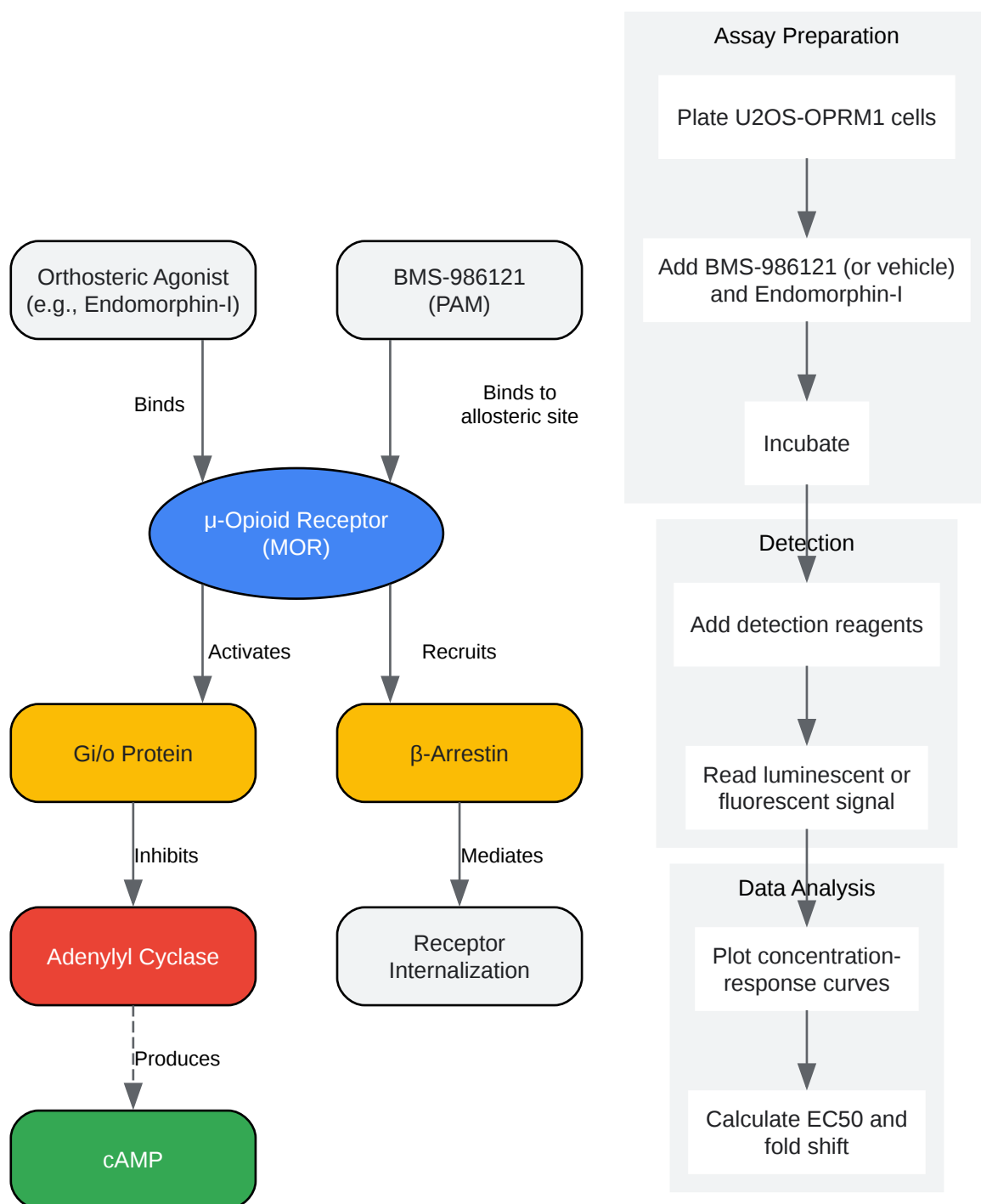
- **KinomeScan:** This type of assay evaluates the binding of a compound against a large panel of human kinases (often several hundred) to identify potential off-target kinase inhibition, which can lead to various toxicities.
- **GPCR Panels (e.g., CEREP panel):** These panels assess the binding or functional activity of a compound against a broad range of GPCRs, ion channels, and transporters to flag potential off-target interactions that could predict adverse effects.

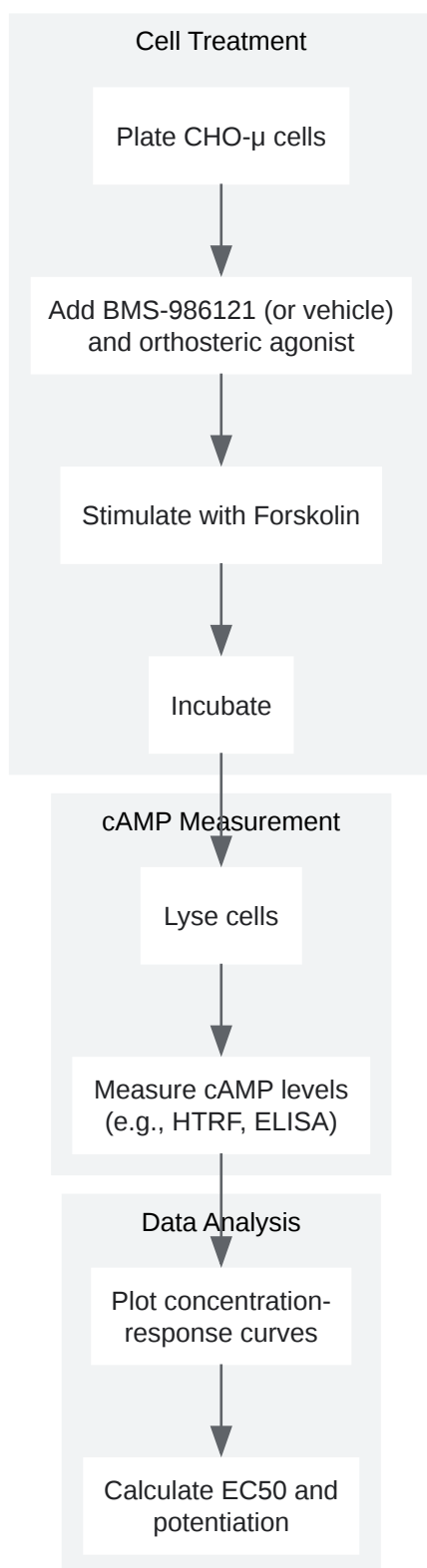
Currently, there is no publicly available data from a comprehensive off-target screening panel for **BMS-986121**. The absence of this information represents a significant gap in its public pharmacological profile. While the compound shows selectivity within the opioid receptor family, its interactions with other protein classes remain uncharacterized in the public domain.

Signaling Pathways and Experimental Workflows

μ -Opioid Receptor Signaling Pathway Modulation

BMS-986121, as a PAM, modulates the signaling of the μ -opioid receptor, which is a G_i/o -coupled GPCR. Upon activation by an orthosteric agonist, the receptor initiates downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to reduced cAMP levels) and the recruitment of β -arrestin. **BMS-986121** enhances the ability of the orthosteric agonist to trigger these events.





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